tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate
Description
Properties
Molecular Formula |
C12H15F2NO3 |
|---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
tert-butyl N-[(2,4-difluoro-6-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15F2NO3/c1-12(2,3)18-11(17)15-6-8-9(14)4-7(13)5-10(8)16/h4-5,16H,6H2,1-3H3,(H,15,17) |
InChI Key |
QJQWLKDJFKOYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1F)F)O |
Origin of Product |
United States |
Preparation Methods
Typical Carbamate Formation
- Starting Materials: Primary amines (e.g., 2,4-difluoro-6-hydroxybenzylamine)
- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (base)
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Conditions: Low temperature (0 °C) initially, then room temperature or reflux for 1 hour or more
- Workup: Purification by crystallization or chromatography
Example: tert-butyl 2-phenylethylcarbamate was synthesized by reaction of 2-phenylethylamine with 1.2 equivalents of di-tert-butyl dicarbonate in the presence of 1.5 equivalents of triethylamine in dichloromethane at 0 °C for 15 minutes, then refluxed for 1 hour, yielding 90% pure product after crystallization.
Specific Preparation Methods for tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate
The preparation involves two key steps:
Synthesis of the Aminomethyl Precursor
The aminomethyl intermediate, 2,4-difluoro-6-hydroxybenzylamine , can be prepared via selective reduction of corresponding nitrile or nitro precursors or by palladium-catalyzed cyanation followed by reduction. For example, selective reduction of cyano groups using borane complexes or Raney nickel under mild conditions yields benzylamines suitable for carbamate formation.
Carbamate Formation via Boc Protection
The aminomethyl intermediate is then reacted with di-tert-butyl dicarbonate under basic conditions to form the tert-butyl carbamate. Typical conditions include:
Alternative Synthetic Routes and Key Reaction Conditions
Several alternative methods and reaction conditions have been reported in literature and patents for related carbamate derivatives, which may be adapted for this compound.
Mitsunobu Reaction for Ether Linkage Formation
- Used to couple hydroxyl-containing intermediates with amines or carbamates under mild conditions using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF or toluene at 0–35 °C for 8–24 hours.
- This method can be applied to introduce the carbamate moiety onto hydroxy-substituted aromatic rings.
Use of Potassium tert-Butoxide in Dimethyl Sulfoxide (DMSO)
- Potassium tert-butoxide acts as a strong base to deprotonate phenolic hydroxyl groups facilitating nucleophilic substitution reactions with carbamate precursors or halogenated intermediates.
- Typical reaction conditions: room temperature, 1 hour, inert atmosphere, followed by extraction and chromatographic purification.
Summary of Key Synthetic Steps and Yields
Research Findings and Practical Considerations
- The size and position of substituents on the phenyl ring (e.g., fluorine atoms at 2 and 4 positions and hydroxyl at 6 position) influence the regioselectivity and yield of coupling reactions.
- Protection of phenolic hydroxyl groups as carbamates or benzyl ethers may be necessary to prevent side reactions during nitration or halogenation steps.
- The use of palladium-catalyzed cyanation followed by selective reduction is effective for introducing aminomethyl groups on fluorinated phenyl rings with moderate yields.
- Boc protection is a reliable and high-yielding method to stabilize the aminomethyl intermediate and facilitate further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a difluorophenyl ketone, while reduction of the carbamate group may produce a difluorophenyl amine .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic reactions to introduce the difluorophenyl and carbamate functionalities into target compounds .
Biology: In biological research, this compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects .
Comparison with Similar Compounds
Structural Analogues with Aliphatic Hydroxy Groups
PharmaBlock Sciences lists carbamates with aliphatic hydroxy groups, such as:
- tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
- tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8)
These compounds differ in stereochemistry at the cyclopentyl hydroxy group, which impacts their spatial arrangement and reactivity. For instance, the cis (1S,3S) and trans (1S,3R) configurations influence hydrogen-bonding capabilities and solubility, critical for interactions in biological systems .
Carbamates with Aromatic Substituents
The target compound’s aromatic ring contrasts with aliphatic analogs. Fluorine atoms at the 2- and 4-positions enhance electronegativity and resistance to oxidative metabolism compared to non-fluorinated benzyl carbamates. A related sulfonyl-containing carbamate, tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate (CAS: 1286671-01-9), incorporates a chloro-fluorophenyl group and a sulfonyl-oxadiazole moiety.
Functional Group Variations
describes a glycocluster carbamate with a triazole-linked sialic acid derivative. Such modifications are tailored for targeting biological receptors, unlike the simpler hydroxybenzyl group in the target compound. This highlights how carbamate backbones are adaptable to diverse functionalizations for specific applications .
Data Table: Key Comparative Features
Implications of Substituent Variations
Biological Activity
Tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate is a compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, a carbamate functional group, and a difluorophenol moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cystic fibrosis transmembrane conductance regulator (CFTR) function and potential anti-cancer properties.
1. Cystic Fibrosis Modulation
Research indicates that this compound acts as a CFTR potentiator. In studies involving human bronchial epithelial (HBE) cells with the F508del mutation, the compound demonstrated significant enhancement of chloride secretion, suggesting its potential utility in treating cystic fibrosis. The effective concentration (EC50) for this activity was reported to be approximately .
2. Antitumor Activity
The compound's structural components suggest potential antitumor activity. SAR studies have shown that modifications to the phenolic moiety can significantly influence cytotoxicity against various cancer cell lines. For instance, compounds with similar structural frameworks have exhibited IC50 values in the low micromolar range against certain tumor cells . The presence of the difluoro substitution is believed to enhance lipophilicity and receptor binding affinity.
Case Studies
-
CFTR Potentiation Study
- Objective : To evaluate the efficacy of this compound in enhancing CFTR function.
- Methodology : Ussing chamber experiments were conducted using HBE cells.
- Results : The compound significantly increased chloride ion transport compared to control groups.
- : This suggests a promising role for the compound in CF therapy .
-
Antitumor Efficacy Assessment
- Objective : To assess the cytotoxic effects of related carbamate derivatives in cancer cell lines.
- Methodology : Various derivatives were tested against A431 and Jurkat cell lines.
- Results : Certain derivatives displayed IC50 values lower than 1 µM, indicating strong antitumor potential .
- : The structural modifications significantly influenced the cytotoxicity profile.
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and solubility |
| Difluoro substitution | Increases binding affinity to target receptors |
| Hydroxyl group | Potential hydrogen bonding with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
